molecular formula C21H35N7O13P2S B1666307 Dephospho coenzyme a CAS No. 3633-59-8

Dephospho coenzyme a

Cat. No. B1666307
CAS RN: 3633-59-8
M. Wt: 687.6 g/mol
InChI Key: KDTSHFARGAKYJN-IBOSZNHHSA-N
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Description

Dephospho-CoA is a direct precursor of coenzyme A . It is used for the synthesis of coenzyme A by bifunctional CoA Synthase . This compound belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These are purine ribobucleotides with a diphosphate group linked to the ribose moiety .


Synthesis Analysis

Dephospho-CoA is synthesized from 4-phosphopantetheine by the enzyme phosphopanthetheine adenylyltransferase . In the presence of dephospho-CoA kinase (CoaE), dephosphocoenzyme A is converted to coenzyme A . A study has reported the identification and experimental characterization of a novel DPCK, encoded by the TK1697 gene of T. kodakarensis .


Molecular Structure Analysis

The molecular formula of Dephospho-CoA is C21H35N7O13P2S . The molecular weight is 687.55 .


Chemical Reactions Analysis

Dephospho-CoA kinase (DPCK) catalyzes the ATP-dependent phosphorylation of dephospho-CoA, the final step in coenzyme A (CoA) biosynthesis . The two substrates of this enzyme are ATP and dephospho-CoA, whereas its two products are ADP and CoA .


Physical And Chemical Properties Analysis

Dephospho-CoA is a crystalline solid . It is used for the synthesis of coenzyme A by bifunctional CoA Synthase .

Scientific Research Applications

Microbiology

Application : Studying the role of dephospho-CoA in the human enteric parasite Entamoeba histolytica.

Methods : Researchers employed biochemical, reverse genetic, and metabolomic approaches to elucidate the role of dephospho-CoA kinase (DPCK) in E. histolytica. This included gene silencing techniques and kinetic assays .

Results : The study revealed that DPCK is crucial for CoA synthesis and proliferation in E. histolytica, with gene silencing leading to reduced DPCK activity and growth retardation .

Pharmacology

Application : Targeting DPCK for antimalarial drug discovery.

Methods : High-throughput screening of a large chemical compound library was used to identify selective inhibitors of Plasmodium falciparum DPCK .

Results : The screening identified potential inhibitors that also inhibited parasite growth in both drug-sensitive and drug-resistant strains of P. falciparum .

Molecular Biology

Application : Utilization in the synthesis of CoA and its derivatives.

Methods : Enzymatic assays were conducted using recombinant enzymes and substrates like dephospho-CoA to study the kinetics and function of DPCK .

Results : Differences in kinetic properties between E. histolytica and human DPCK were observed, indicating the uniqueness of the amebic enzyme .

Clinical Research

Application : Development of anti-amebic agents targeting DPCK.

Methods : Metabolomic analysis and epigenetic gene silencing were used to assess the impact of DPCK on intracellular CoA concentrations and related metabolites .

Results : Suppression of DPCK gene expression led to decreased levels of acetyl-CoA and other metabolites, suggesting its potential as a drug target .

Biochemistry

Application : Investigating the role of dephospho-CoA in redox homeostasis.

Methods : A newly developed enzymatic assay was used to identify and quantify dpCoA-RNAs in Staphylococcus aureus .

Results : The study found dpCoA caps similar to those in other bacteria, implying a role in reversing RNA CoAlation .

Biotechnology

Application : Exploring bacterial RNA modifications involving dephospho-CoA.

Methods : Research focused on the attachment of dpCoA to the 5′-ends of small ribonucleic acids (dpCoA-RNAs) in bacterial species .

Results : The presence of dpCoA-RNAs suggests novel features of CoA and its precursor, dpCoA, in bacterial RNA modifications .

Nutritional Science

Application : Investigating the impact of vitamin B5 deficiency on CoA biosynthesis.

Methods : Nutritional studies were conducted on model organisms with controlled diets lacking vitamin B5 to observe the effects on dephospho-CoA levels and subsequent CoA production .

Results : The deficiency led to a significant decrease in CoA levels, affecting various metabolic pathways that rely on CoA as a cofactor .

Genetic Engineering

Application : Engineering bacteria to overproduce CoA and its precursors for industrial applications.

Methods : Genetic modification of bacterial strains was performed to upregulate the enzymes involved in the CoA biosynthesis pathway, including dephospho-CoA kinase .

Results : Modified strains showed an increase in CoA and dephospho-CoA production, which could be harnessed for the synthesis of industrially relevant compounds .

Environmental Science

Application : Studying the role of CoA in bioremediation processes.

Methods : Microbial consortia were analyzed for their CoA-dependent metabolic pathways that contribute to the degradation of environmental pollutants .

Results : Certain bacteria were identified with enhanced CoA biosynthesis, correlating with increased efficiency in pollutant breakdown .

Pathophysiology

Application : Exploring the link between CoA biosynthesis and metabolic diseases.

Methods : Clinical studies assessed the levels of CoA and its precursors in patients with metabolic disorders to understand the role of CoA biosynthesis in disease progression .

Results : Abnormalities in CoA levels were associated with specific metabolic syndromes, suggesting potential therapeutic targets .

Synthetic Biology

Application : Utilizing dephospho-CoA in the design of synthetic metabolic pathways.

Methods : Synthetic pathways were constructed in vitro to incorporate dephospho-CoA as a key intermediate for the production of novel compounds .

Results : The engineered pathways demonstrated the feasibility of using dephospho-CoA for the biosynthesis of diverse molecules .

Analytical Chemistry

Application : Development of assays to measure CoA and dephospho-CoA concentrations.

Methods : Advanced chromatographic and mass spectrometric techniques were employed to quantify CoA and its precursors in biological samples .

Results : The assays provided accurate measurements of CoA and dephospho-CoA, facilitating research in various fields that require precise quantification of these molecules .

Oncology

Application : Exploring the role of CoA biosynthesis in cancer metabolism.

Methods : Cancer cell lines were genetically modified to alter the expression of enzymes in the CoA biosynthesis pathway, including DPCK, to study their impact on cell proliferation and survival .

Results : Alterations in CoA biosynthesis enzymes were found to affect lipid metabolism and energy production, which are critical for cancer cell growth .

Veterinary Medicine

Application : Investigating CoA-related metabolic pathways in livestock diseases.

Methods : Metabolic profiling and genetic analysis were conducted on livestock with hereditary diseases affecting CoA biosynthesis .

Results : The studies helped identify potential genetic markers for disease susceptibility and provided insights into treatment strategies .

Plant Biology

Application : Understanding the role of CoA in plant stress responses.

Methods : Transgenic plants with modified CoA biosynthesis pathways were subjected to various stress conditions to assess their resilience .

Results : Enhanced CoA biosynthesis was correlated with increased resistance to oxidative stress and improved survival under adverse environmental conditions .

Neuroscience

Application : Studying CoA’s involvement in neurodegenerative diseases.

Methods : Post-mortem brain tissues from patients with neurodegenerative diseases were analyzed for CoA and dephospho-CoA levels .

Results : Abnormal CoA metabolism was linked to certain pathologies, suggesting a potential therapeutic target for neurodegeneration .

Immunology

Application : Investigating the impact of CoA on immune cell function.

Methods : Immune cells were cultured with varying levels of CoA and its precursors to study their effect on cell-mediated immunity .

Results : CoA was found to be essential for the proper functioning of immune cells, influencing their proliferation and cytokine production .

Astrobiology

Application : Assessing the role of CoA in the origin of life studies.

Methods : Simulation experiments were conducted to understand the synthesis of CoA and its precursors under prebiotic conditions .

Results : The findings provided insights into how CoA-related compounds could have contributed to the chemical evolution of early life forms .

Future Directions

Recent studies have discovered novel features of coenzyme A (CoA) and its precursor, 3′-dephospho-CoA (dpCoA). dpCoA was found to attach to 5′-ends of small ribonucleic acids (dpCoA-RNAs) in two bacterial species . This opens up new avenues for research into the roles and potential applications of Dephospho-CoA in various biological processes .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSHFARGAKYJN-IBOSZNHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N7O13P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dephospho-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

dephospho-CoA

CAS RN

3633-59-8
Record name Dephospho-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3633-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dephosphocoenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dephospho-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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